

sitravatinib versus docetaxel non-small cell lung cancer

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sitravatinib

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Efficacy and Safety Comparison

The table below summarizes the key efficacy and safety outcomes from the SAPPHIRE trial for a direct comparison between the two treatment arms.

Outcome Measure	Sitravatinib + Nivolumab (n=284)	Docetaxel (n=293)	Hazard Ratio (HR) / P-value
Median Overall Survival (OS)	12.2 months [1] [2]	10.6 months [1] [2]	HR 0.86 (95% CI 0.70-1.05); p=0.144 [1] [2]
Median Progression-Free Survival (PFS)	4.4 months [1] [2]	5.4 months [1] [2]	HR 1.08 (95% CI 0.89-1.32); p=0.452 [1] [2]
Objective Response Rate (ORR)	15.6% [1] [2]	17.2% [1] [2]	p=0.597 [1] [2]
Clinical Benefit Rate (CBR)	75.5% [1] [2]	64.5% [1] [2]	p=0.004 [1] [2]
Median Duration of Response (DOR)	7.4 months [1] [2]	7.1 months [1] [2]	p=0.924 [1] [2]

Outcome Measure	Sitravatinib + Nivolumab (n=284)	Docetaxel (n=293)	Hazard Ratio (HR) / P- value
Grade ≥3 Treatment-Related Adverse Events	53.0% [1] [2]	66.7% [1] [2]	Not provided

Key Efficacy Conclusions: The primary endpoint of OS was not met. Although median OS was numerically longer with the **sitravatinib**-nivolumab combination, the difference was not statistically significant. Similarly, there were no significant improvements in PFS or ORR. A notably higher Clinical Benefit Rate was observed with the combination therapy [1] [2] [3].

Safety Profile: The safety profile of **sitravatinib** plus nivolumab was consistent with known effects of the individual drugs. The most common any-grade treatment-related adverse events were **diarrhea (56%), nausea (31.3%), and decreased appetite (29%)**. Docetaxel's common adverse events included diarrhea (36%), fatigue (36%), nausea (32%), and decreased neutrophil count (32%) [3]. Although the rate of high-grade adverse events was lower with the combination, its overall efficacy did not outweigh the standard chemotherapy option.

Experimental Protocol of the SAPPHIRE Trial

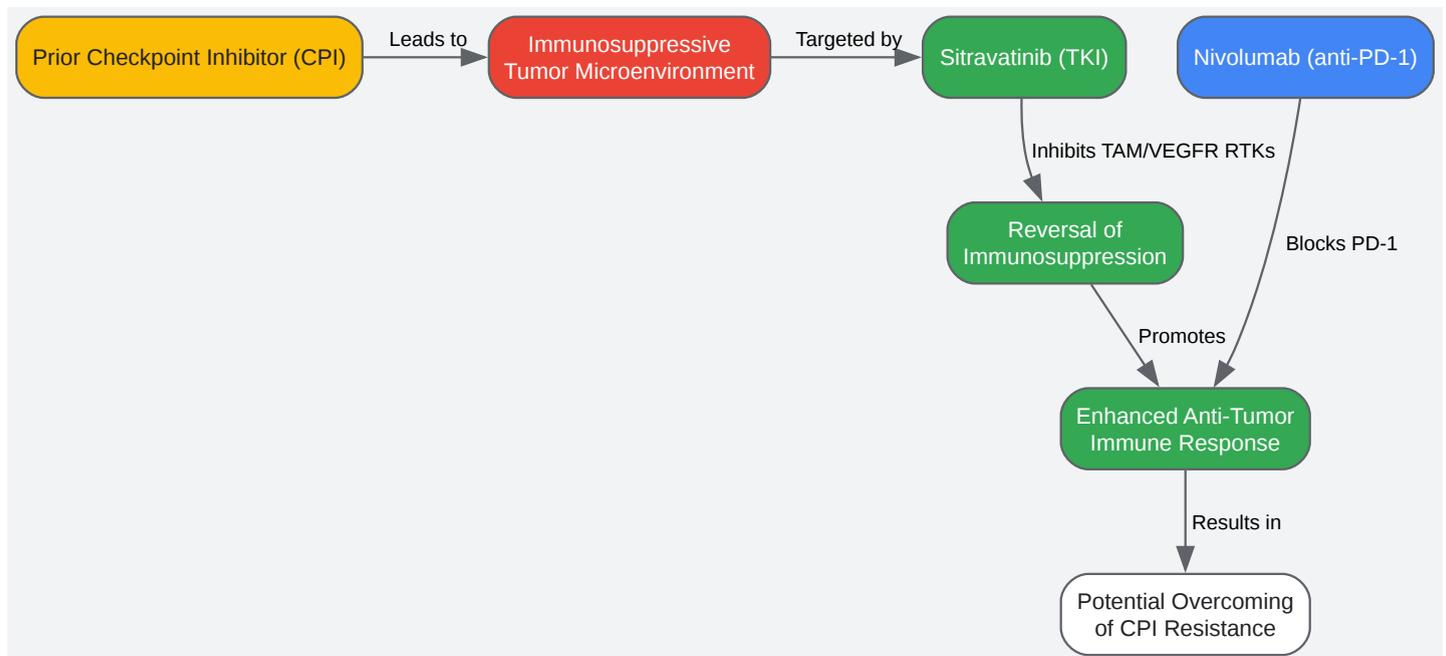
For researchers assessing the validity and applicability of these results, the following outlines the core methodology of the phase 3 SAPPHIRE trial (NCT03906071) [1] [4].

- **Study Design and Objective:** This was a **randomized, open-label, phase III trial** designed to compare the efficacy of **sitravatinib** in combination with nivolumab against docetaxel. The primary objective was to determine if the combination could improve **Overall Survival (OS)** [1] [2].
- **Patient Population:** The trial enrolled **577 patients** with advanced non-oncogenic driven, non-squamous NSCLC. Key enrollment criteria included [1] [2] [5]:
 - Disease progression on or after a prior regimen that included both **platinum-based chemotherapy** and a **PD-1/PD-L1 checkpoint inhibitor** (given in combination or in sequence).
 - Patients must have initially benefited from the prior CPI (defined as being on treatment for ≥4 months without progression).
 - Patients were candidates for docetaxel as a second- or third-line therapy.
 - Key exclusion criteria were tumors with **EGFR, ALK, or ROS1 mutations**, and uncontrolled brain metastases [6] [5].

- **Treatment Regimens:**
 - **Experimental Arm:** Oral **sitravatinib** (100 mg, once daily) plus intravenous nivolumab (240 mg every 2 weeks or 480 mg every 4 weeks) [1] [2].
 - **Control Arm:** Intravenous docetaxel (75 mg/m², every 3 weeks) [1] [2].
- **Endpoints:**
 - **Primary Endpoint:** Overall Survival (OS) [1] [2].
 - **Secondary Endpoints:** Progression-Free Survival (PFS), Objective Response Rate (ORR), Clinical Benefit Rate (CBR), Duration of Response (DOR), and safety. All efficacy endpoints were assessed by blinded independent central review per RECIST v1.1 criteria [1] [2].

Mechanism of Action

The scientific rationale for the SAPPHIRE trial was based on overcoming resistance to prior immunotherapy. The following diagram illustrates the proposed mechanism of action for the **sitravatinib** and nivolumab combination.



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- **Sitravatinib's Role:** **Sitravatinib** is a **spectrum-selective receptor tyrosine kinase (RTK) inhibitor**. It potently targets the **TAM family receptors (TYRO3, AXL, MERTK)** and the **VEGFR**

family, among others [6] [7]. These RTKs are implicated in creating an **immunosuppressive tumor microenvironment**, a known mechanism of resistance to checkpoint inhibitors. By inhibiting these targets, **sitravatinib** was hypothesized to:

- Shift the microenvironment from immunosuppressive to immunostimulatory.
- Enhance antigen-specific T-cell responses.
- Expand dendritic cell-dependent antigen presentation [1] [2] [7].
- **Nivolumab's Role:** Nivolumab is a monoclonal antibody that blocks the **PD-1 receptor** on immune cells, thereby releasing the brakes on the anti-tumor immune response [4].
- **Theoretical Synergy:** The combination was designed to overcome primary or acquired resistance to prior CPI therapy by simultaneously reversing immunosuppression (via **sitravatinib**) and reactivating T-cells (via nivolumab) [1] [2].

Conclusion for Drug Developers

The SAPPHIRE trial demonstrates that while the biological rationale for combining **sitravatinib** with nivolumab was scientifically sound, this specific combination was **not superior to standard chemotherapy** in a defined patient population with acquired resistance to first-line chemoimmunotherapy.

For future development, this highlights the challenge of translating a compelling mechanistic hypothesis into a successful late-stage clinical outcome. It underscores the necessity to further refine our understanding of the tumor microenvironment and resistance mechanisms to identify more predictive biomarkers for patient selection.

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References

1. SAPPHIRE: Phase III Study of Sitravatinib Plus Nivolumab Versus ... [colab.ws]
2. SAPPHIRE: phase III study of sitravatinib plus nivolumab versus ... [pubmed.ncbi.nlm.nih.gov]
3. plus nivolumab does not improve Sitravatinib in survival NSCLC [dailyreporter.esmo.org]
4. Phase 3 Study of Sitravatinib Plus Nivolumab vs Docetaxel ... [centerwatch.com]

5. Phase 3 Study of Sitravatinib Plus Nivolumab vs Docetaxel in ... [trial.medpath.com]

6. /Nivolumab Fails to Improve Sitravatinib in... Survival Vs Docetaxel [cancernetwork.com]

7. Phase 3 SAPPHIRE Trial Misses Primary End Point in... Sitravatinib [targetedonc.com]

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